N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide
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Overview
Description
N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a trifluoromethyl group, and a nicotinamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide typically involves multiple steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Nicotinamide: The final step involves coupling the biphenyl-4-yloxy-5-trifluoromethyl intermediate with nicotinamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group (if present) on the nicotinamide moiety, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it valuable in the study of biochemical pathways and drug discovery.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the trifluoromethyl group enhances binding affinity through electronic effects. The nicotinamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Biphenyl-4-yloxy)-phenyl]-nicotinamide: Lacks the trifluoromethyl group, resulting in different electronic properties and potentially lower binding affinity.
N-[2-(Biphenyl-4-yloxy)-5-methyl-phenyl]-nicotinamide: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness
N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where high binding affinity and stability are required.
Properties
Molecular Formula |
C25H17F3N2O2 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[2-(4-phenylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H17F3N2O2/c26-25(27,28)20-10-13-23(22(15-20)30-24(31)19-7-4-14-29-16-19)32-21-11-8-18(9-12-21)17-5-2-1-3-6-17/h1-16H,(H,30,31) |
InChI Key |
SWJRWPOBOGJNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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